

# "physical and chemical properties of Benzo[d]oxazole-2,5-dicarbonitrile"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Benzo[d]oxazole-2,5-dicarbonitrile*

Cat. No.: *B12873286*

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## An In-depth Technical Guide to Benzo[d]oxazole-2,5-dicarbonitrile

Disclaimer: Direct experimental data for **Benzo[d]oxazole-2,5-dicarbonitrile** is not readily available in the public domain. The information presented in this guide is a scientifically informed projection based on the known properties and synthesis of structurally related benzoxazole derivatives, including its isomers and mono-substituted analogues. This document is intended for research and development professionals and should be used as a reference for further investigation.

## Introduction

**Benzo[d]oxazole-2,5-dicarbonitrile** is a novel heterocyclic compound that holds significant potential for applications in medicinal chemistry, materials science, and organic synthesis. Its rigid, planar structure, combined with the electron-withdrawing nature of the two cyano groups, is expected to confer unique electronic and photophysical properties, as well as a distinct reactivity profile. This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a proposed synthetic methodology, and an exploration of its potential applications.

## Predicted Physicochemical and Spectroscopic Properties

The following tables summarize the predicted and known properties of **Benzo[d]oxazole-2,5-dicarbonitrile** and its related analogues. These values provide a comparative basis for estimating the characteristics of the target compound.

**Table 1: Predicted and Comparative Physical Properties**

Property	Benzo[d]oxazole-2,5-dicarbonitrile (Predicted)	Benzo[d]oxazole-2,7-dicarbonitrile	Benzo[d]oxazole-2-carbonitrile	Benzo[d]oxazole-5-carbonitrile
Molecular Formula	C <sub>9</sub> H <sub>3</sub> N <sub>3</sub> O	C <sub>9</sub> H <sub>3</sub> N <sub>3</sub> O	C <sub>8</sub> H <sub>4</sub> N <sub>2</sub> O	C <sub>8</sub> H <sub>4</sub> N <sub>2</sub> O
Molecular Weight	169.14 g/mol	169.14 g/mol	144.13 g/mol [1]	144.13 g/mol
Melting Point	High, likely >200 °C	Not available	75 °C (for 5-methyl derivative)[2]	Not available
Boiling Point	High, likely >350 °C	Not available	Not available	Not available
Appearance	Predicted to be a white to off-white crystalline solid.	Not available	Not available	Not available
Solubility	Predicted to have low solubility in water, soluble in polar organic solvents (e.g., DMSO, DMF).	Not available	Not available	Not available

**Table 2: Predicted and Comparative Spectroscopic Data**

Technique	Benzo[d]oxazole-2,5-dicarbonitrile (Predicted)	Benzo[d]oxazole-2-carbonitrile	Benzo[d]oxazole-5-carbonitrile
$^1\text{H}$ NMR	Aromatic protons expected in the range of $\delta$ 7.5-8.5 ppm.	Aromatic protons appear as complex multiplets in the range of 7.2 to 8.0 ppm[1].	Aromatic protons expected in the range of $\delta$ 7.0-8.0 ppm.
$^{13}\text{C}$ NMR	Cyano carbons ( $\text{C}\equiv\text{N}$ ) expected around $\delta$ 115-120 ppm. Aromatic carbons from $\delta$ 110-150 ppm.	Aromatic carbons at 120 to 140 ppm.[1]	Cyano carbon expected around $\delta$ 118-120 ppm. Aromatic carbons from $\delta$ 110-150 ppm.
IR ( $\text{cm}^{-1}$ )	$\text{C}\equiv\text{N}$ stretch expected around 2230-2240 $\text{cm}^{-1}$ . $\text{C}=\text{N}$ stretch around 1620 $\text{cm}^{-1}$ . Aromatic C-H stretches $>3000$ $\text{cm}^{-1}$ .	$\text{C}\equiv\text{N}$ stretch is a characteristic feature.	$\text{C}\equiv\text{N}$ stretch expected around 2230 $\text{cm}^{-1}$ .
Mass Spec ( $m/z$ )	Molecular ion peak $[\text{M}]^+$ expected at 169.	Molecular ion peak $[\text{M}]^+$ observed at 144. [1]	Molecular ion peak $[\text{M}]^+$ expected at 144.

## Proposed Synthesis and Experimental Protocols

A plausible synthetic route to **Benzo[d]oxazole-2,5-dicarbonitrile** can be envisioned starting from a suitably substituted aminophenol. The introduction of the cyano groups can be achieved through various modern organic synthesis methodologies.

## Proposed Synthetic Pathway



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Caption: Proposed synthetic workflow for **Benzo[d]oxazole-2,5-dicarbonitrile**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.

### Step 1: Synthesis of 2-Halo-benzo[d]oxazole-5-carbonitrile

- **Starting Material:** Benzo[d]oxazole-5-carbonitrile (commercially available or synthesized from 4-amino-3-hydroxybenzoic acid).
- **Halogenation:** To a solution of Benzo[d]oxazole-5-carbonitrile in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide).
- **Reaction Conditions:** The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).
- **Work-up and Purification:** The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-halo-benzo[d]oxazole-5-carbonitrile.

### Step 2: Palladium-Catalyzed Cyanation

- **Reactants:** 2-Halo-benzo[d]oxazole-5-carbonitrile, a cyanide source (e.g., zinc cyanide ( $\text{Zn}(\text{CN})_2$ )), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}_2(\text{dba})_3$ ), and a ligand (e.g., dppf).
- **Solvent:** Anhydrous polar aprotic solvent such as DMF or DMAc.
- **Reaction Conditions:** The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by TLC or HPLC.
- **Work-up and Purification:** Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is washed with water and brine,

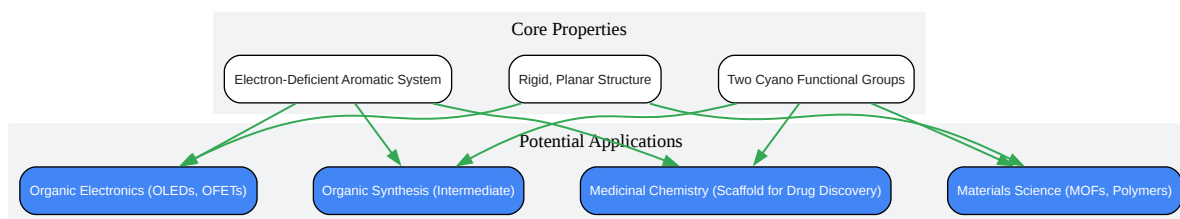
dried, and concentrated. The final product, **Benzo[d]oxazole-2,5-dicarbonitrile**, is purified by recrystallization or column chromatography.

## Chemical Reactivity and Potential Applications

The presence of two strongly electron-withdrawing cyano groups is predicted to render the benzoxazole core electron-deficient. This electronic nature suggests several key areas of reactivity and potential applications:

- **Nucleophilic Aromatic Substitution:** The electron-deficient aromatic ring is expected to be susceptible to nucleophilic attack, allowing for the introduction of various functional groups.
- **Cycloaddition Reactions:** The dinitrile could potentially participate as a dienophile in Diels-Alder reactions or other cycloaddition processes.
- **Coordination Chemistry:** The nitrogen atoms of the oxazole ring and the cyano groups could act as ligands for metal coordination, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or catalytic properties.
- **Materials Science:** The planar, electron-accepting nature of the molecule suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in charge-transfer complexes.
- **Medicinal Chemistry:** The benzoxazole scaffold is a known pharmacophore found in a variety of biologically active compounds. The dinitrile derivative could be explored as a building block for the synthesis of novel therapeutic agents. The cyano groups can also act as bioisosteres for other functional groups or as potential hydrogen bond acceptors in interactions with biological targets.

## Logical Relationship Diagram for Potential Applications



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Caption: Interplay of core properties and potential applications.

## Conclusion

While direct experimental data remains to be established, this in-depth guide provides a robust theoretical framework for **Benzo[d]oxazole-2,5-dicarbonitrile**. The predicted properties and proposed synthetic route offer a solid starting point for researchers interested in exploring this promising molecule. Its unique electronic and structural features suggest a wide range of potential applications, making it a compelling target for future research in both academic and industrial settings. Further experimental investigation is crucial to validate these predictions and unlock the full potential of this novel compound.

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## References

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